![molecular formula C22H18BNO3 B13354757 Boronic acid, [4-[[(9-anthracenylmethyl)amino]carbonyl]phenyl]- CAS No. 644964-56-7](/img/structure/B13354757.png)
Boronic acid, [4-[[(9-anthracenylmethyl)amino]carbonyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C22H18BNO3. It is a boronic acid derivative that features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, attached to a phenyl ring through a carbamoyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid typically involves a multi-step process. One common method starts with 4-carboxyphenylboronic acid, which is reacted with polystyrene-N(CH2CH2OH)2 in tetrahydrofuran at room temperature for three hours. This intermediate is then coupled with 9-(aminomethyl)anthracene using benzotriazol-1-ol and diisopropyl-carbodiimide in 1-methyl-pyrrolidin-2-one at room temperature for sixteen hours. The final product is obtained after a brief treatment with water in tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for (4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid can undergo various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The anthracene moiety can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Typically uses palladium catalysts such as Pd(PPh3)4, bases like K2CO3, and solvents such as toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium periodate.
Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the anthracene ring.
Major Products
Suzuki–Miyaura Coupling: Produces biaryl compounds.
Oxidation: Yields phenolic derivatives.
Substitution: Results in substituted anthracene derivatives.
Applications De Recherche Scientifique
(4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Material Science: The anthracene moiety imparts unique photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: Boronic acids are known to interact with diols, making this compound potentially useful in the development of sensors for detecting sugars and other biomolecules.
Medicinal Chemistry: The compound’s ability to form reversible covalent bonds with biological targets makes it a candidate for drug development, particularly in enzyme inhibition studies.
Mécanisme D'action
The mechanism of action of (4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid largely depends on its application:
Suzuki–Miyaura Coupling: The boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.
Biological Interactions: The boronic acid group can form reversible covalent bonds with diols, which is useful in enzyme inhibition and sensor applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid that lacks the anthracene moiety.
Anthracene-9-carboxylic Acid: Contains the anthracene moiety but lacks the boronic acid group.
4-Carboxyphenylboronic Acid: Similar structure but without the anthracene moiety.
Uniqueness
(4-((Anthracen-9-ylmethyl)carbamoyl)phenyl)boronic acid is unique due to the combination of the boronic acid and anthracene moieties, which imparts both reactivity and photophysical properties. This makes it particularly valuable in applications requiring both chemical reactivity and optical properties, such as in the development of advanced materials and sensors.
Propriétés
Numéro CAS |
644964-56-7 |
|---|---|
Formule moléculaire |
C22H18BNO3 |
Poids moléculaire |
355.2 g/mol |
Nom IUPAC |
[4-(anthracen-9-ylmethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C22H18BNO3/c25-22(15-9-11-18(12-10-15)23(26)27)24-14-21-19-7-3-1-5-16(19)13-17-6-2-4-8-20(17)21/h1-13,26-27H,14H2,(H,24,25) |
Clé InChI |
UMUHCRBBMYYABC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C(=O)NCC2=C3C=CC=CC3=CC4=CC=CC=C42)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


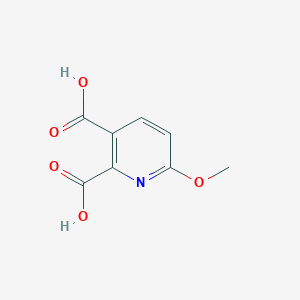
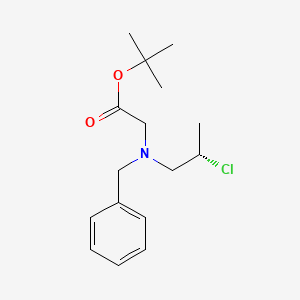

![2-({1-[(cyclohexylamino)methyl]-2-naphthyl}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B13354694.png)
![4-(3,5-dinaphthalen-2-ylphenyl)-2-[2-[4-(3,5-dinaphthalen-2-ylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13354697.png)
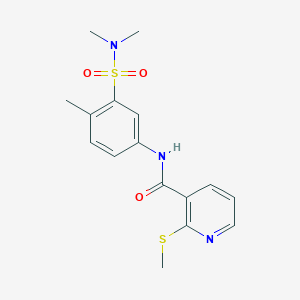
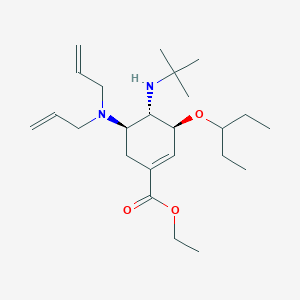
![Methyl 7-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13354710.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13354719.png)
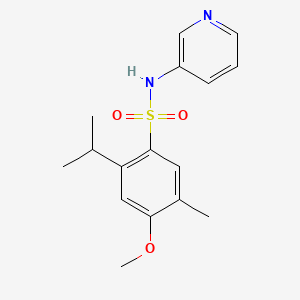
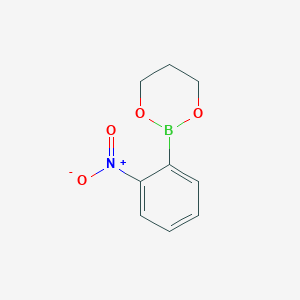
![9-Ethyl-6-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B13354738.png)
![1-Hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-4-one](/img/structure/B13354745.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-phenylacetamide](/img/structure/B13354747.png)
